molecular formula C14H18ClNO4 B1424671 Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1266111-70-9

Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1424671
CAS No.: 1266111-70-9
M. Wt: 299.75 g/mol
InChI Key: SGJDCMRAELUFPR-JGAZGGJJSA-N
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Description

Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a pyrrolidine ring, an acetylphenoxy group, and a carboxylate ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the acetylphenoxy group, and the esterification of the carboxylate. Common reagents used in these reactions may include acetyl chloride, phenol derivatives, and pyrrolidine precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy, safety, and mechanism of action.

    Industry: The compound could be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrrolidine derivatives, acetylphenoxy compounds, or carboxylate esters. Examples include:

  • Methyl (2S,4S)-4-(2-hydroxyphenoxy)-2-pyrrolidinecarboxylate
  • Ethyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate

Uniqueness

The uniqueness of Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride lies in its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to similar compounds. These unique features could make it particularly valuable for certain applications or studies.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-acetylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4.ClH/c1-9(16)11-5-3-4-6-13(11)19-10-7-12(15-8-10)14(17)18-2;/h3-6,10,12,15H,7-8H2,1-2H3;1H/t10-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJDCMRAELUFPR-JGAZGGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 6
Methyl (2S,4S)-4-(2-acetylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

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